molecular formula C6H8ClNS B13909078 5-(Chloromethyl)-4-ethylthiazole

5-(Chloromethyl)-4-ethylthiazole

Cat. No.: B13909078
M. Wt: 161.65 g/mol
InChI Key: UXPZJATUFWYGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-ethylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-ethylthiazole typically involves the chlorination of a precursor thiazole compound. One common method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene with an organic solvent at temperatures ranging from 5°C to 20°C . The reaction proceeds through chlorination, followed by the recycling of the organic solvent and vacuum distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processing techniques to optimize reaction conditions and improve yield. This method allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The thiazole ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

5-(Chloromethyl)-4-ethylthiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4-ethylthiazole is unique due to the presence of both a chloromethyl and an ethyl group on the thiazole ring

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

5-(chloromethyl)-4-ethyl-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c1-2-5-6(3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

UXPZJATUFWYGJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=N1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.